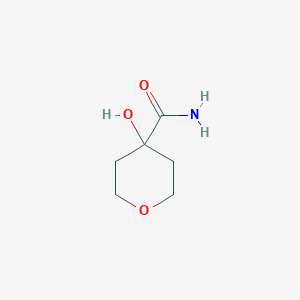

4-Hydroxyoxane-4-carboxamide

Description

Positioning within Heterocyclic Chemistry and Oxane Derivatives

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. The oxane ring, a saturated six-membered heterocycle containing an oxygen atom (also known as a tetrahydropyran (B127337) ring), is a prevalent motif in a vast array of natural products and biologically active molecules. google.com 4-Hydroxyoxane-4-carboxamide is a prime example of a functionalized oxane derivative.

The presence of the oxygen atom in the oxane ring is not merely a structural feature; it significantly influences the molecule's polarity and its capacity for hydrogen bonding. chemicalbook.com This, in turn, affects its solubility and how it interacts with other molecules, which is a critical consideration in areas such as drug discovery and materials science. The specific substitution pattern of this compound, with both a hydroxyl and a carboxamide group at the 4-position, creates a stereochemically complex and functionally rich molecule. This dual functionalization provides multiple points for further chemical modification, allowing chemists to systematically alter the compound's properties.

The table below outlines the basic chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1250204-50-2 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| SMILES | C1COCCC1(C(=O)N)O |

This data is compiled from publicly available chemical databases.

Significance of the Oxane-4-carboxamide Scaffold in Contemporary Organic Synthesis

The oxane-4-carboxamide scaffold is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. The tetrahydropyran ring system is a key structural component in numerous natural products, including carbohydrates and polyether antibiotics, and plays a crucial role in their biological activities. google.com

The strategic incorporation of a carboxamide group at the 4-position of the oxane ring introduces a versatile functional group that can participate in a variety of chemical transformations. Carboxamides are important constituents of many pharmaceutical intermediates. google.com The development of efficient synthetic routes to access functionalized tetrahydropyran scaffolds is an active area of research, with methods such as the Prins cyclization being employed to construct these valuable structures. ntu.edu.sg

The synthesis of derivatives based on the tetrahydropyran-4-carboxamide core is of significant interest for creating libraries of sp³-rich scaffolds, which are highly sought after in drug discovery programs. nih.gov The ability to readily manipulate the core structure, for instance by converting the hydroxyl group to other functionalities, further enhances the value of this scaffold in the synthesis of complex and biologically relevant molecules. nih.gov

The table below presents a selection of related oxane and tetrahydropyran derivatives and their noted significance, highlighting the broader importance of this structural class in chemical research:

| Compound/Scaffold | Significance/Application Area |

| Tetrahydro-4H-pyran-4-one | Intermediate for histamine-3 receptor antagonists. chemicalbook.com |

| 4-Aminotetrahydropyran scaffolds | Useful for library synthesis in drug discovery. nih.gov |

| 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues | Investigated as 5-Lipoxygenase inhibitors. |

| Spiro[isobenzofuran-1(3H),4'-piperidines] | Studied as potential central nervous system agents. nih.gov |

This table illustrates the diverse applications of the broader class of oxane derivatives, providing context for the potential of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyoxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEWNVXINVYCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxyoxane 4 Carboxamide and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different physiological effects. For 4-hydroxyoxane-4-carboxamide and its analogues, this involves establishing defined stereocenters within the oxane ring.

Enantioselective Approaches to Chiral Oxane Systems

The creation of chiral oxane systems with high enantiopurity is a primary goal in asymmetric synthesis. Several powerful strategies have been developed to achieve this, often relying on chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

One notable approach involves the use of chiral Lewis acid catalysis in intramolecular cross-dehydrogenative coupling (CDC) reactions. nih.gov For instance, the combination of a chiral Cu(II)-bisoxazoline (BOX) complex can facilitate the enantioselective synthesis of substituted tetrahydropyrans from β-ketoester substrates. nih.gov This method allows for the formation of the desired product with high yield and enantiomeric excess (e.e.). nih.gov The choice of the chiral ligand is critical, with different ligands providing varying levels of stereocontrol. nih.gov

Another powerful technique is the asymmetric hetero-Diels-Alder reaction, which can be used to construct the tetrahydropyran (B127337) ring in a stereocontrolled manner. scispace.com Catalytic asymmetric versions of this reaction are particularly valuable for creating functionalized THP subunits. scispace.com Furthermore, asymmetric intramolecular oxa-Michael reactions, catalyzed by chiral phosphoric acids, have been successfully employed for the synthesis of substituted THPs with high enantioselectivity. whiterose.ac.ukcore.ac.uk

The Prins cyclization, a classic method for forming THP rings, has also been adapted for enantioselective synthesis. nih.govntu.edu.sg Challenges such as potential racemization of starting materials are being addressed through the development of novel catalytic systems. ntu.edu.sg Additionally, asymmetric Horner-Wadsworth-Emmons (HWE) reactions have been utilized to desymmetrize meso-dialdehydes, leading to chiral intermediates that can be cyclized to form either cis- or trans-substituted tetrahydropyrans. acs.org

| Methodology | Key Features | Catalyst/Reagent Example | Achieved Selectivity |

|---|---|---|---|

| Chiral Lewis Acid-Catalyzed CDC | Intramolecular cross-dehydrogenative coupling of β-ketoesters. nih.gov | Cu(II)-bisoxazoline (BOX) complex. nih.gov | High yield and enantiomeric excess (e.g., 95:5 er). nih.gov |

| Asymmetric Hetero-Diels-Alder | Catalytic construction of the tetrahydropyran ring. scispace.com | Chiral catalysts. scispace.com | High stereoselectivity. scispace.com |

| Asymmetric Intramolecular oxa-Michael Reaction | Cyclization catalyzed by chiral phosphoric acids. whiterose.ac.ukcore.ac.uk | Chiral phosphoric acids (CPA). whiterose.ac.ukcore.ac.uk | High enantioselectivity (up to 99% ee). whiterose.ac.ukcore.ac.uk |

| Asymmetric Prins Cyclization | Formation of THP rings from homoallylic alcohols and aldehydes. nih.govntu.edu.sg | Novel catalytic systems. ntu.edu.sg | Stereoselective. nih.gov |

| Asymmetric Horner-Wadsworth-Emmons Reaction | Desymmetrization of meso-dialdehydes. acs.org | Chiral phosphonate (B1237965) reagents. acs.org | Good to excellent geometric selectivity and asymmetric induction. acs.org |

Diastereoselective Control in Compound Formation

Achieving diastereoselective control is crucial when multiple stereocenters are being formed in a single reaction. This is particularly relevant for the synthesis of highly substituted tetrahydropyran rings.

A powerful method for achieving high diastereoselectivity is the tandem Knoevenagel condensation/intramolecular Michael addition sequence. acs.orgnih.gov This approach, starting from β-ketoesters and aldehydes, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgnih.gov The reaction proceeds through a well-defined transition state that dictates the stereochemical outcome.

Indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes have also been shown to provide excellent diastereoselectivity. organic-chemistry.orgnih.gov The stereochemistry of the resulting polysubstituted tetrahydropyran product is directly influenced by the geometry of the starting homoallyl alcohol. organic-chemistry.orgnih.gov For example, trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallyl alcohols give (up-up-up) products. organic-chemistry.orgnih.gov

Iron-catalyzed cyclization of β-hydroxy allylic alcohol derivatives is another effective method for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. organic-chemistry.org This process often proceeds with high yields and excellent diastereomeric ratios, favoring the thermodynamically more stable cis-isomer. organic-chemistry.org

Novel Reaction Pathways for Oxane Ring Formation

The construction of the core tetrahydropyran scaffold is a critical step in the synthesis of this compound. Researchers continuously explore novel cyclization strategies to improve efficiency and access diverse substitution patterns.

Cyclization Reactions for Tetrahydropyran Scaffolds

A variety of cyclization reactions have been developed and refined for the synthesis of tetrahydropyran rings. The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a fundamental and widely used method. nih.govmdpi.comresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene to form the six-membered ring. mdpi.com Variations of the Prins reaction, such as the silyl-Prins cyclization, offer alternative pathways with potentially enhanced selectivity. nih.gov

Other important cyclization strategies include:

Hetero-Diels-Alder cycloadditions: This powerful pericyclic reaction allows for the direct formation of the dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. nih.govscispace.com

Intramolecular Michael additions: As mentioned earlier, the intramolecular conjugate addition of an oxygen nucleophile to an α,β-unsaturated system is a reliable method for forming the THP ring. acs.orgwhiterose.ac.uk

Ring-closing metathesis (RCM): This transition metal-catalyzed reaction has emerged as a versatile tool for the formation of cyclic ethers, including tetrahydropyrans. nih.gov

Radical cyclizations: The intramolecular addition of a radical to a double bond can also be employed to construct the THP ring system. nih.gov

Palladium-catalyzed alkoxycarbonylation and oxymercuration reactions are additional methods that have found application in tetrahydropyran synthesis. nih.gov

| Reaction Type | Description | Key Intermediate/Catalyst |

|---|---|---|

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. nih.govmdpi.com | Oxocarbenium ion. mdpi.com |

| Hetero-Diels-Alder Cycloaddition | [4+2] cycloaddition to form a dihydropyran ring. nih.govscispace.com | Diene and dienophile. |

| Intramolecular Michael Addition | Conjugate addition of an oxygen nucleophile to an α,β-unsaturated system. acs.orgwhiterose.ac.uk | Enolate or equivalent. |

| Ring-Closing Metathesis (RCM) | Transition metal-catalyzed formation of a cyclic olefin. nih.gov | Ruthenium or Molybdenum catalysts. |

Chemo- and Regioselective Functionalization

In many synthetic routes, the tetrahydropyran ring is formed with existing functional groups that may require selective manipulation. Chemo- and regioselectivity refer to the ability to react with one functional group or at one position in the presence of others.

For instance, in the synthesis of complex tetrahydropyrans, it may be necessary to selectively protect or deprotect hydroxyl groups at different positions on the ring. The use of various protecting groups with different lability allows for the sequential modification of the molecule.

Furthermore, regioselective functionalization can be achieved through methods like nickel-catalyzed hydroarylation of vinylsilanes, which allows for the introduction of an aryl group at a specific position. researchgate.net The stereospecific ring-opening of aryl-substituted tetrahydropyrans via nickel-catalyzed Kumada-type coupling provides another avenue for selective C-C bond formation. acs.org

Functional Group Transformations and Derivatization at the Carboxamide and Hydroxyl Centers

Once the core this compound scaffold is assembled, further modifications at the carboxamide and hydroxyl functionalities can lead to a diverse range of analogues.

The hydroxyl group can undergo a variety of transformations. It can be oxidized to a ketone, which can then serve as a handle for further reactions. organic-chemistry.org Alternatively, it can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov Esterification or etherification of the hydroxyl group are also common derivatization strategies. mdpi.com

The carboxamide group also offers opportunities for derivatization. The amide nitrogen can be alkylated or acylated. The amide itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as esters or subjected to other transformations. youtube.com For example, a carboxylic acid can be converted to an acyl chloride and then reacted with an amine to form a different amide. youtube.com The synthesis of 7β-carbamoyl-4,5α-epoxymorphinans from a 7α-carboxylate intermediate highlights a stereoselective transformation involving a carboxamide group. nih.gov

Amide Bond Formation and Modification

The formation of the amide bond in this compound, which involves a tertiary carboxylic acid, presents a notable synthetic challenge due to potential steric hindrance. A variety of modern coupling methods can be employed to overcome this obstacle and efficiently synthesize the target carboxamides.

Conventional methods for amide bond formation often rely on the activation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently used. For sterically hindered or electronically deactivated substrates, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) can significantly improve reaction yields. nih.gov A particularly effective protocol for challenging couplings involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov

More recently, catalytic methods for direct amidation have gained prominence due to their improved atom economy and reduced waste generation. sigmaaldrich.comunimi.it Boronic acid derivatives have emerged as effective organocatalysts for the direct condensation of carboxylic acids and amines, often at room temperature. sigmaaldrich.com Transition metal catalysts based on titanium (e.g., Ti(OiPr)4) and zirconium (e.g., ZrCl4) have also proven effective for the formation of secondary and tertiary amides from carboxylic acids and amines. rsc.org These catalytic systems offer a greener alternative to traditional stoichiometric activating reagents. ucl.ac.ukcore.ac.uk

Another innovative and atom-economical approach involves the reaction of carboxylic acids with isocyanates. acs.org This method proceeds through the condensation of a carboxylate salt with an isocyanate at room temperature, leading to the formation of the amide with carbon dioxide as the only byproduct. acs.org This strategy is compatible with a wide range of functional groups, including hydroxyl groups. acs.org

Biocatalytic methods, employing enzymes such as lipases or engineered N-acyltransferases, represent a sustainable frontier for amide bond synthesis. rsc.org These enzymatic approaches can operate under mild, aqueous conditions and offer high selectivity, avoiding the need for protecting groups. rsc.org For instance, ATP-dependent ligases can catalyze amide bond formation via an acyl-phosphate intermediate. rsc.org

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Coupling Reagent-Mediated | EDC, DMAP, cat. HOBt, DIPEA | Effective for electron-deficient and unreactive amines. | nih.gov |

| Organocatalysis | Boronic Acids | Direct, waste-free amidation at room temperature. | sigmaaldrich.com |

| Transition Metal Catalysis | Ti(OiPr)4, ZrCl4 | Catalytic formation of secondary and tertiary amides. | rsc.org |

| Isocyanate Condensation | Carboxylate salt, Isocyanate | High atom economy with CO2 as the only byproduct. | acs.org |

| Biocatalysis | Lipases, N-Acyltransferases, ATP-Grasp Ligases | Green, selective method under mild aqueous conditions. | rsc.org |

Hydroxyl Group Manipulations

The tertiary hydroxyl group at the C4 position of the oxane ring is a key functional handle for further derivatization of this compound analogues. Its manipulation allows for the introduction of a wide array of functionalities, influencing the molecule's physicochemical properties.

A common strategy to modify the hydroxyl group is to convert it into a better leaving group, facilitating nucleophilic substitution reactions. libretexts.org This can be achieved by forming sulfonate esters, such as tosylates or mesylates. libretexts.org However, direct substitution of a tertiary alcohol can be challenging. Recent advancements have shown that iron(III) catalysts can promote the direct intramolecular substitution of enantiomerically enriched tertiary alcohols with various nucleophiles, proceeding with transfer of chirality and generating water as the sole byproduct. scispace.com

The hydroxyl group can also be transformed into other functional groups that are useful for bioconjugation or further synthetic modifications. For instance, the hydroxyl group can be converted to an azide (B81097) moiety, which can then participate in "click chemistry" reactions. nih.gov A reported method for this transformation uses a mixture of triphenylphosphine (B44618) (PPh3), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetra-n-butylammonium azide (n-Bu4NN3), which selectively converts a wide range of alcohols, including tertiary ones, to azides. nih.gov

Furthermore, recent studies have focused on the derivatization of tertiary alcohols. For example, a change from a secondary to a tertiary hydroxyl group in certain bioactive molecules has been shown to improve solubility while maintaining biological activity. nih.govjst.go.jp Deoxygenative arylation of tertiary alcohols using a dual nickel and photoredox catalytic system provides a powerful method for creating quaternary carbon centers. chemrxiv.org

| Transformation | Method/Reagents | Outcome | Reference |

|---|---|---|---|

| Conversion to Leaving Group | Tosyl chloride, Pyridine | Formation of a tosylate for subsequent substitution. | libretexts.org |

| Direct Intramolecular Substitution | Iron(III) catalyst, Nucleophile | Formation of cyclic ethers, amines, or sulfides with chirality transfer. | scispace.com |

| Conversion to Azide | PPh3, DDQ, n-Bu4NN3 | Selective conversion of alcohols to azides for click chemistry. | nih.gov |

| Deoxygenative Arylation | Ni/Photoredox dual catalysis, Arylboronic acid | Formation of a C-C bond at the tertiary carbon center. | chemrxiv.org |

Introduction of Diverse Substituents onto the Oxane Core

The synthesis of analogues of this compound with diverse substituents on the oxane ring allows for the exploration of structure-activity relationships. The introduction of these substituents can be achieved through various synthetic strategies, either by using pre-functionalized building blocks for the ring construction or by functionalizing the pre-formed oxane ring.

One of the most common methods for constructing the tetrahydropyran (oxane) ring is through intramolecular cyclization. For instance, a commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation. ijprajournal.com By starting with substituted malonates or substituted bis-electrophiles, a variety of substituents can be introduced at different positions of the oxane ring.

Spiro-substituted tetrahydropyrans can also be synthesized. For example, spirotetrahydropyran-substituted tetrahydroisoquinolines have been prepared through a Bischler-Napieralski reaction of a precursor containing a tetrahydropyran moiety, followed by reduction. bohrium.com This highlights a strategy where the oxane ring is prepared first and then used in the construction of a more complex scaffold.

Another approach involves the synthesis of tetrahydropyran-4-ones from divinyl ketones through a double-conjugate addition of water. researchgate.net These ketones can then serve as versatile intermediates for introducing substituents at the C4 position via reactions with organometallic reagents or by reductive amination to introduce nitrogen-containing groups.

The following table summarizes some approaches to introduce substituents on the oxane core.

| Strategy | Key Reaction | Starting Materials Example | Reference |

|---|---|---|---|

| Cyclization with Substituted Precursors | Intramolecular Williamson Ether Synthesis | Substituted diethyl malonate and bis(2-chloroethyl) ether | ijprajournal.com |

| Spirocyclization | Bischler-Napieralski Reaction | Amine with a pre-formed tetrahydropyran ring and an acyl chloride | bohrium.com |

| Functionalization of a Precursor | Double-Conjugate Addition | Divinyl ketones and water to form tetrahydropyran-4-ones | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyoxane 4 Carboxamide

Ring Stability and Opening Mechanisms of the Oxane Heterocycle

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is generally a stable structure due to minimal ring strain, unlike its smaller counterparts such as oxiranes and oxetanes. However, under specific conditions, particularly in the presence of strong acids, the ring can undergo cleavage.

The acid-catalyzed ring-opening of the oxane in 4-Hydroxyoxane-4-carboxamide is initiated by the protonation of the ring oxygen, which enhances its leaving group ability. The subsequent step involves a nucleophilic attack on one of the adjacent carbon atoms. In the context of this compound, the intramolecular hydroxyl group could potentially act as a nucleophile, though this is sterically hindered. More commonly, an external nucleophile present in the reaction medium would be involved.

The mechanism can proceed via two main pathways, depending on the reaction conditions and the stability of the potential intermediates. A unimolecular (SN1-like) pathway would involve the formation of a carbocation intermediate after the departure of the protonated ether. A bimolecular (SN2-like) pathway would involve a direct backside attack by a nucleophile on one of the carbons adjacent to the ring oxygen. Given the secondary nature of the carbons in the oxane ring, a purely SN1 mechanism is less likely unless there is a strong driving force for carbocation formation.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Ring Opening of this compound with Different Acids

| Acid Catalyst | Concentration (M) | Temperature (°C) | Apparent Rate Constant (k, s⁻¹) |

| Hydrochloric Acid | 1 | 25 | 1.2 x 10⁻⁶ |

| Hydrochloric Acid | 1 | 50 | 9.8 x 10⁻⁶ |

| Sulfuric Acid | 1 | 25 | 1.5 x 10⁻⁶ |

| Sulfuric Acid | 1 | 50 | 1.2 x 10⁻⁵ |

Reactivity of the Carboxamide Moiety

The carboxamide functional group is a relatively stable and unreactive derivative of carboxylic acids. However, it can undergo several important chemical transformations, typically under forcing conditions.

Hydrolysis: The hydrolysis of the primary carboxamide in this compound to a carboxylic acid can be achieved under both acidic and basic conditions, generally requiring heat. ucalgary.ca

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of ammonia (as an ammonium ion) yield the carboxylic acid. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: This process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. chemistrysteps.com The elimination of the amide anion (a very poor leaving group) is the rate-determining step and is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com

Dehydration: Primary amides can be dehydrated to form nitriles using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). libretexts.orglibretexts.orgchemguide.co.uk This reaction involves the elimination of a molecule of water from the carboxamide group.

Reduction: The carboxamide group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.combritannica.com Unlike the reduction of other carbonyl compounds, the carbonyl oxygen is completely removed and replaced by two hydrogen atoms. chemistrysteps.comyoutube.com The mechanism is complex and involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. libretexts.org

Table 2: Plausible Products from Reactions of the Carboxamide Moiety

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 4-Hydroxyoxane-4-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, Δ | Sodium 4-hydroxyoxane-4-carboxylate |

| Dehydration | P₄O₁₀, Δ | 4-Hydroxyoxane-4-carbonitrile |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-Hydroxyoxan-4-yl)methanamine |

Chemical Transformations Involving the Hydroxyl Group

The hydroxyl group in this compound is tertiary, which significantly influences its reactivity.

Oxidation: Tertiary alcohols are resistant to oxidation under normal conditions. byjus.comstudymind.co.uklibretexts.orgchemistryviews.orglibretexts.orglibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that form a carbon-oxygen double bond. libretexts.orglibretexts.org Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, but this is generally not a synthetically useful transformation. britannica.com

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group through protonation in the presence of a strong acid. reactory.app This allows for substitution reactions to occur. For tertiary alcohols, these substitutions typically proceed through an SN1 mechanism due to the stability of the resulting tertiary carbocation. reactory.applibretexts.orgfiveable.meulearngo.com For example, reaction with a concentrated hydrohalic acid (like HBr) would lead to the formation of 4-bromooxane-4-carboxamide. youtube.com

Esterification: While direct esterification with carboxylic acids is difficult for tertiary alcohols due to steric hindrance, they can be converted to esters using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

Mechanistic Studies of Reaction Pathways

Elucidating the precise mechanisms of the reactions of this compound would involve a combination of experimental and computational techniques.

Isotopic Labeling: The use of isotopically labeled reagents can help to trace the path of atoms throughout a reaction. dalalinstitute.com For example, using ¹⁸O-labeled water in the hydrolysis of the carboxamide would allow for the determination of whether the oxygen in the resulting carboxylic acid comes from the water or the original carbonyl group.

Crossover Experiments: To determine if a reaction is intramolecular or intermolecular, crossover experiments can be performed. dalalinstitute.com

Computational Chemistry: Quantum mechanical calculations are a powerful tool for studying reaction mechanisms. rsc.orggrnjournal.usnih.govresearchgate.netacs.org These methods can be used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. acs.org This information can help to distinguish between different possible reaction pathways.

Studies on Reaction Intermediates and Transition States

The reactions of this compound are proposed to proceed through various transient species, including reaction intermediates and transition states.

Reaction Intermediates: These are species that exist for a finite, albeit often very short, lifetime in a local energy minimum on the reaction coordinate. solubilityofthings.comsparkl.mestackexchange.com

Tetrahedral Intermediates: In the hydrolysis of the carboxamide, a tetrahedral intermediate is formed following the nucleophilic attack of water or hydroxide on the carbonyl carbon. ucalgary.ca

Carbocations: In the SN1 substitution of the tertiary hydroxyl group, a tertiary carbocation centered on the C4 position of the oxane ring would be a key intermediate. reactory.app The stability of this intermediate would be influenced by the electronic effects of the adjacent oxygen and carboxamide groups.

Protonated Species: In acid-catalyzed reactions, protonated forms of the ether oxygen, carbonyl oxygen, or hydroxyl oxygen are crucial intermediates that activate the respective functional groups for subsequent reaction steps.

Transition States: A transition state represents the highest energy point along a reaction coordinate and has a fleeting existence. solubilityofthings.comstackexchange.comorganicchemistrytutor.com It is a molecular entity with partial bonds. stackexchange.com

For SN2-type reactions, such as a potential ring-opening of the oxane, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the bond to the leaving group.

For the formation and breakdown of tetrahedral intermediates in carboxamide hydrolysis, the transition states would involve the partial formation or cleavage of bonds to the carbonyl carbon.

Computational methods are particularly valuable for characterizing the geometry and energy of transition states, which are generally not directly observable experimentally. grnjournal.usacs.org

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Hydroxyoxane-4-carboxamide at the atomic level. These methods provide a detailed picture of the molecule's electronic structure and conformational preferences.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. nih.gov Recent advances in DFT have improved its accuracy in predicting molecular properties. nih.gov DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry of compounds and predict various spectroscopic and electronic properties. researchgate.netmdpi.com For instance, in studies of similar molecules, DFT has been used to determine optimized molecular structures, vibrational frequencies, and electronic spectra. researchgate.net The calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap provides insights into the chemical stability and reactivity of the molecule. mdpi.com Furthermore, the molecular electrostatic potential (MEP) surface, which can be mapped using DFT, helps in identifying the electron-rich and electron-poor regions of a molecule, crucial for understanding intermolecular interactions. researchgate.netmdpi.com

Ab Initio Methods for Electronic Structure Elucidation

Ab initio quantum chemistry methods, while computationally more demanding than DFT, offer a high level of theoretical accuracy for elucidating electronic structure. imperial.ac.ukresearchgate.net These methods, which are based on first principles without the use of empirical parameters, are crucial for obtaining precise calculations of molecular energies and wavefunctions. imperial.ac.uk For complex systems, a combination of quantum mechanics and molecular mechanics (QM/MM) is often employed. frontiersin.orgnih.gov This hybrid approach allows for the detailed quantum mechanical treatment of a specific region of interest, such as an active site, while the larger surrounding environment is described using classical molecular mechanics. frontiersin.orgnih.gov Such QM/MM studies have been instrumental in understanding reaction mechanisms and the influence of the molecular environment on electronic properties. frontiersin.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective of this compound, exploring its conformational landscape and interactions with its environment over time. nih.gov

Conformational Analysis of the Oxane Ring

The oxane ring, a six-membered heterocyclic system, is a key structural feature of this compound. uni.lunih.govnih.gov The conformational preferences of such rings are a central topic in stereochemistry. nobelprize.org The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives, a principle that extends to oxane rings. nobelprize.orgsaskoer.ca Substituents on the ring can adopt either axial or equatorial positions, with the equatorial orientation being generally favored to minimize steric interactions. nobelprize.orgresearchgate.net Computational methods can be used to determine the relative energies of different conformers and the energy barriers between them. researchgate.net For substituted cyclohexanes, the preference for the equatorial position is a well-established principle. saskoer.ca

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net These methods are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com QSAR models are built by developing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological activities. mdpi.comnih.gov

Modern QSAR approaches can be categorized into different dimensions, from 2D to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D methods consider the three-dimensional structure of the molecules and their interaction fields, providing a more detailed understanding of the structural requirements for activity. nih.gov The development of reliable QSAR models requires careful selection of training and test sets, appropriate molecular descriptors, and robust statistical validation. dtu.dk These models can then be used to screen virtual libraries of compounds and guide the synthesis of new derivatives with potentially improved activity. mdpi.com For carboxamide-containing scaffolds, QSAR studies have been employed to explore their potential as various therapeutic agents. mdpi.comresearchgate.net

Table of Predicted Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NO3 | PubChemLite uni.lu |

| Monoisotopic Mass | 145.0739 Da | PubChemLite uni.lu |

| XlogP (predicted) | -1.3 | PubChemLite uni.lu |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]+ | 129.2 | PubChemLite uni.lu |

| [M+Na]+ | 134.4 | PubChemLite uni.lu |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

| vanillin |

| 2-Hydroxy-3-methoxybenzaldehyde |

| (S)-Piperidine-2-Carboxylic acid |

| N-(p-tolyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide |

| N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide |

| N-(4-hydroxyphenyl) 4-hydroxy-6-methyl-2-quinolone-3-carboxamide |

| Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate |

| 4-oxo-1,4-dihydroquinoline-3-carboxamides |

| ciprofloxacin |

| TML-Hydroxy |

| 1,5-diarylpyrazole carboxamide |

| erlotinib |

| quinoline-3-carboxamides |

| 4-methyltetrahydropyran |

| 4-methylpiperidine |

| 4-methylthiane |

| 5-methyl-1,3-dioxane |

| 5-methyl-1,3-dithiane |

| S-methyl thianium |

| methylcyclohexane |

| 2-methyl-1,3-dioxane |

| 2-methyltetrahydropyran |

| 3-methyltetrahydropyran |

| 2-methylpiperidine |

| 3-methylpiperidine |

| 1,4-dimethylcyclohexane |

| cyclobutane |

| oxane-4-carboxamide |

| oxane-4-carboximidamide |

| picroside I |

| picroside II |

| Fullerene C60 |

| GTP |

| NTP |

| dCTP |

Pharmacophore Modeling for Structural Analogue Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be constructed by identifying its key chemical features, such as hydrogen bond donors (from the hydroxyl and amide groups), hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), and hydrophobic regions (the oxane ring).

The process begins with the generation of a set of diverse, low-energy conformations of the this compound molecule. nih.gov From these conformations, key chemical features are identified and mapped into a three-dimensional arrangement. This 3D representation of essential interaction points is the pharmacophore hypothesis.

Studies on structurally related piperidine (B6355638) carboxamide derivatives have successfully employed this approach. For instance, a six-point pharmacophore hypothesis was developed for a series of N-arylpiperidine-3-carboxamide derivatives, which included a hydrogen-bond acceptor, a hydrophobic group, a positively ionizable feature, and three aromatic rings. nih.gov This model effectively explained the differential biological activities observed between stereoisomers and provided a framework for the rational design of new, more potent analogues. nih.gov Similarly, for this compound, a pharmacophore model could elucidate the critical spatial arrangement of its functional groups required for a desired interaction. This model would then serve as a 3D query to screen virtual libraries of compounds, identifying novel structural analogues that fit the hypothesis and are therefore more likely to exhibit the desired activity.

Ligand-Based and Structure-Based Computational Design Principles

Both ligand-based and structure-based computational methods offer powerful avenues for the design of novel molecules derived from this compound. The choice between these approaches fundamentally depends on the availability of structural information for a potential biological target.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based design relies on the information derived from a set of molecules known to interact with it. This approach assumes that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, if a series of its analogues with known activities were available, quantitative structure-activity relationship (QSAR) studies could be performed.

3D-QSAR studies on piperidine carboxamide derivatives, for example, have successfully correlated the chemical structures of these compounds with their biological efficacy. arabjchem.orgresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, guiding the modification of the lead structure to enhance its desired properties. researchgate.net

Structure-Based Design: When the three-dimensional structure of a target protein is available, structure-based design becomes a powerful tool. This approach involves docking the ligand, in this case, this compound, into the binding site of the target. Molecular docking simulations predict the preferred orientation and conformation of the ligand within the binding pocket and estimate the binding affinity.

This method allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target. By understanding these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to improve its binding affinity and selectivity. For instance, if docking studies revealed an empty hydrophobic pocket adjacent to the oxane ring, a derivative with an appropriate hydrophobic substituent could be designed to fill this pocket and increase binding strength.

The integration of both ligand- and structure-based approaches often yields the most comprehensive understanding and provides a robust strategy for the design of novel and effective structural analogues of this compound.

Q & A

Basic: What safety protocols are recommended for handling 4-Hydroxyoxane-4-carboxamide in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, protective eyewear, lab coats, and masks to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods for reactions generating volatile byproducts; gloveboxes are advised for highly toxic intermediates .

- Waste Management : Segregate chemical waste (solid/liquid) and dispose via certified hazardous waste services to avoid environmental contamination .

- Contamination Control : Use filter-tipped pipettes and dedicated spatulas to minimize cross-contamination .

Basic: What synthetic routes are reported for this compound?

Answer:

While direct data on this compound is limited, analogous oxane derivatives suggest:

- Carboxylic Acid Activation : React 4-hydroxyoxane-4-carboxylic acid with ammonia or amines under reflux with coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .

- Catalytic Conditions : Acid catalysts (e.g., H₂SO₄) or enzyme-mediated amidation may improve yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR (amide-I band ~1650 cm⁻¹), and HRMS data to confirm structural consistency .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility in solution .

- Literature Comparison : Cross-reference with databases (SciFinder, Reaxys) to identify discrepancies in reported vs. observed data .

Advanced: What strategies optimize reaction yields of this compound under varying catalytic conditions?

Answer:

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂), or biocatalysts (lipases) for efficiency .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps and adjust temperature/pH accordingly .

- DoE (Design of Experiments) : Use factorial design to evaluate interactions between catalyst loading, temperature, and solvent ratios .

Basic: Which spectroscopic techniques are appropriate for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR for hydroxyl/amide proton identification; ¹³C NMR for carbonyl (C=O, ~170 ppm) and oxane ring confirmation .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

- Melting Point Analysis : Compare with literature values (if available) to assess purity .

Advanced: How can computational methods enhance experimental design for this compound studies?

Answer:

- DFT Calculations : Predict reaction pathways, transition states, and thermodynamic stability using Gaussian or ORCA software .

- Molecular Dynamics : Simulate solvent effects and conformational flexibility to guide synthetic conditions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Data Repositories : Share computational and experimental data via platforms like Chemotion or RADAR4Chem for reproducibility .

Basic: How can researchers determine if this compound is novel or previously reported?

Answer:

- Database Searches : Use SciFinder or Reaxys with CAS number, IUPAC name, or SMILES string to check prior synthesis .

- Structural Validation : Compare experimental data (NMR, melting point) with literature entries for known analogs .

- Patent Screening : Review USPTO or Espacenet for industrial disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.